Naktiivql nanopeptide

Descripción general

Descripción

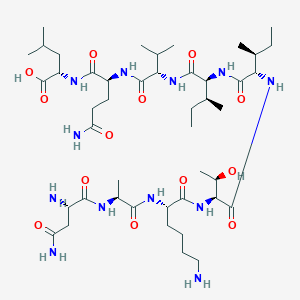

This compound is composed of a sequence of amino acids that self-assemble into nanostructures, offering high bioactivity, good biocompatibility, and excellent biodegradability . These properties make it a promising candidate for various therapeutic and diagnostic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Naktiivql nanopeptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using activating agents like carbodiimides.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: For large-scale production, the synthesis can be optimized using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, to express and purify the peptide .

Análisis De Reacciones Químicas

Types of Reactions: Naktiivql nanopeptide undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability.

Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, iodine.

Reducing agents: Dithiothreitol, beta-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling agents.

Major Products:

Oxidized peptide: Enhanced stability and bioactivity.

Reduced peptide: Modified structural properties.

Substituted peptide: Tailored functionality for specific applications.

Aplicaciones Científicas De Investigación

Naktiivql nanopeptide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex nanostructures.

Biology: Employed in the study of protein-protein interactions and cellular processes.

Medicine: Utilized in drug delivery systems, cancer therapy, and gene therapy.

Industry: Applied in the development of biosensors and diagnostic tools.

Mecanismo De Acción

The mechanism of action of Naktiivql nanopeptide involves its ability to self-assemble into nanostructures that can interact with biological molecules. The peptide targets specific cellular receptors and pathways, facilitating the delivery of therapeutic agents to targeted cells. This interaction can trigger cellular responses, such as apoptosis or immune activation, depending on the peptide’s design and functionalization .

Comparación Con Compuestos Similares

Fmoc-L-DOPA(acetonated)-D-Phe-OMe: A peptide that forms nanostructures with different morphologies.

Peptide–nanoparticle conjugates: Peptides conjugated with nanoparticles for enhanced stability and functionality.

Uniqueness of Naktiivql Nanopeptide: this compound stands out due to its specific amino acid sequence, which allows for precise self-assembly and functionalization. Its unique properties make it highly versatile for various biomedical applications, offering advantages in terms of stability, biocompatibility, and targeted delivery .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H82N12O13/c1-11-23(7)34(42(66)54-33(22(5)6)41(65)52-29(16-17-31(48)59)39(63)53-30(45(69)70)19-21(3)4)55-43(67)35(24(8)12-2)56-44(68)36(26(10)58)57-40(64)28(15-13-14-18-46)51-37(61)25(9)50-38(62)27(47)20-32(49)60/h21-30,33-36,58H,11-20,46-47H2,1-10H3,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,63)(H,54,66)(H,55,67)(H,56,68)(H,57,64)(H,69,70)/t23-,24-,25-,26+,27-,28-,29-,30-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQSPVIEQMFVNS-YMAIGWNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82N12O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152633 | |

| Record name | Naktiivql nanopeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

999.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119980-12-0 | |

| Record name | Naktiivql nanopeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119980120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naktiivql nanopeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)

![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)

![[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate](/img/structure/B40138.png)